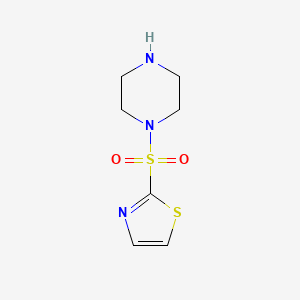

1-(1,3-Thiazol-2-ylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S2/c11-14(12,7-9-3-6-13-7)10-4-1-8-2-5-10/h3,6,8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDIQZZOHINMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299629 | |

| Record name | 1-(2-Thiazolylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-89-7 | |

| Record name | 1-(2-Thiazolylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thiazolylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 1,3 Thiazol 2 Ylsulfonyl Piperazine and Its Analogs

Retrosynthetic Analysis of the 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Core

A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the sulfonamide bond. This nitrogen-sulfur linkage is typically formed late in a synthetic sequence due to its general stability and the availability of reliable methods for its construction. This primary disconnection yields two key synthons: a piperazine (B1678402) moiety and a 1,3-thiazol-2-ylsulfonyl moiety.

The piperazine synthon can be derived from piperazine itself or a mono-protected derivative to ensure selective monosulfonylation. The 1,3-thiazol-2-ylsulfonyl synthon is conceptually equivalent to 1,3-thiazole-2-sulfonyl chloride. This reactive intermediate can be further broken down retrosynthetically. The sulfonyl chloride group can be installed on a pre-existing thiazole (B1198619) ring, often starting from a 2-aminothiazole (B372263) precursor. The 2-aminothiazole ring itself is commonly constructed via the renowned Hantzsch thiazole synthesis, which involves the condensation of a thiourea or a related thioamide with an α-halocarbonyl compound. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the laboratory synthesis of the target compound and its derivatives.

Synthesis of the 1,3-Thiazol-2-ylsulfonyl Moiety

Precursor Synthesis Routes (e.g., thiosemicarbazide and α-halo carbonyl compounds)

The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole ring, particularly 2-aminothiazole derivatives. chemicalbook.comthieme-connect.comderpharmachemica.com This reaction involves the cyclocondensation of a thioamide-containing compound with an α-halocarbonyl compound. chemicalbook.comthieme-connect.comderpharmachemica.com For the synthesis of a 2-aminothiazole precursor, thiosemicarbazide is a common and effective starting material. The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-carbon of the halo-carbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. nih.gov

The choice of the α-halocarbonyl compound allows for the introduction of various substituents onto the thiazole ring at the 4- and/or 5-positions. For instance, the reaction of thiosemicarbazide with 2-bromoacetophenone would yield 2-amino-4-phenylthiazole. nih.gov The reaction conditions for the Hantzsch synthesis are often straightforward, typically involving heating the reactants in a suitable solvent such as ethanol. nih.gov Microwave-assisted protocols have also been developed to accelerate this transformation, often leading to higher yields in shorter reaction times. nih.gov

| Reactant 1 | Reactant 2 | Product |

| Thiosemicarbazide | α-Halo Ketone/Aldehyde | 2-Aminothiazole Derivative |

| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole |

| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole |

Sulfonylation Strategies (e.g., reaction with sulfonyl chlorides)

With the 2-aminothiazole precursor in hand, the next step is the introduction of the sulfonyl group at the 2-position. A common and effective method for this transformation is through a Sandmeyer-type reaction. nih.govwikipedia.orgyoutube.com This process involves the diazotization of the 2-amino group, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to yield the desired thiazole-2-sulfonyl chloride. nih.govyoutube.comacs.org

The diazotization is typically carried out by treating the 2-aminothiazole with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the diazonium salt intermediate. youtube.com This unstable intermediate is then introduced into a solution containing sulfur dioxide (often in a solvent like acetic acid) and a copper(I) or copper(II) catalyst. nih.govacs.org The reaction proceeds via a radical mechanism to afford the 1,3-thiazole-2-sulfonyl chloride. wikipedia.org This reactive sulfonyl chloride is the key intermediate for the subsequent coupling with the piperazine moiety.

Synthesis of the Piperazine Moiety

The piperazine moiety is the second key building block required for the synthesis of the target compound. Its preparation and functionalization, particularly the selective protection of one of the two nitrogen atoms, are crucial for the successful synthesis.

General Piperazine Synthesis Approaches

Piperazine can be synthesized through various industrial methods, one of the most common being the reaction of ethanolamine with ammonia at high temperatures and pressures over a catalyst. While piperazine itself is commercially available, for the synthesis of more complex or substituted piperazine analogs, other methods can be employed. These can include cyclization reactions of appropriately substituted diamine precursors. However, for the purpose of synthesizing this compound, commercially available piperazine is typically the starting point.

Protection/Deprotection Strategies

Due to the presence of two secondary amine groups, direct sulfonylation of piperazine would lead to a mixture of mono- and di-sulfonylated products, as well as potential polymerization. To achieve selective mono-sulfonylation, it is essential to employ a protection/deprotection strategy. nih.gov One of the most widely used protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group. nih.gov

Mono-N-Boc-piperazine can be prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com Careful control of the reaction conditions, such as stoichiometry and temperature, allows for the selective protection of one nitrogen atom. chemicalbook.com The resulting N-Boc-piperazine has one free secondary amine available for the subsequent sulfonylation reaction.

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.ukrsc.orgscribd.comcommonorganicchemistry.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

| Benzyl | Benzyl halide | Hydrogenolysis (e.g., H₂, Pd/C) |

Once the 1,3-thiazol-2-ylsulfonyl moiety has been coupled to the N-Boc-piperazine, the Boc group can be readily removed under acidic conditions. fishersci.co.ukrsc.orgscribd.comcommonorganicchemistry.com A common reagent for this deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). rsc.orgcommonorganicchemistry.com The reaction is typically fast and proceeds at room temperature, yielding the desired this compound as a salt, which can then be neutralized to obtain the free base. scribd.comcommonorganicchemistry.com This protection/deprotection sequence is a highly effective and widely used strategy in the synthesis of unsymmetrically substituted piperazine derivatives.

Coupling Reactions for this compound Formation

The formation of the sulfonamide bond between the thiazole ring and the piperazine moiety is the cornerstone of synthesizing the parent compound. This is typically achieved through the reaction of a sulfonyl chloride with an amine.

The most direct and common method for the synthesis of this compound involves the reaction of thiazole-2-sulfonyl chloride with piperazine. This reaction is a standard procedure for forming sulfonamides.

A closely related synthesis of substituted phenylsulfonyl piperazines demonstrates this pathway effectively. In this procedure, piperazine is dissolved in a solvent like dichloromethane (CH2Cl2) at 0 °C. A base, such as triethylamine, is added slowly, followed by the addition of the corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride). The reaction is stirred for a short period, and upon completion, it is quenched with water and extracted. nih.gov This general methodology is directly applicable to the synthesis of the title compound by substituting benzenesulfonyl chloride with thiazole-2-sulfonyl chloride.

The reaction proceeds as follows:

Scheme 1: General Reaction for the Direct Sulfonylation of Piperazine.

This method is efficient for producing the core this compound structure, which can then be used as a scaffold for further functionalization.

Another potential alternative involves a multi-component reaction where piperazine, a sulfur source, and a thiazole precursor are combined under conditions that promote the formation of the desired product. However, such methods are less common for this specific linkage and direct sulfonylation remains the preferred method for its simplicity and efficiency.

Parallel Synthesis and Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds for drug discovery. mdpi.comacs.org These techniques have been successfully applied to the synthesis of thiazole-piperazine derivatives.

The strategy often involves a solid-phase synthesis approach, which allows for the use of excess reagents and simplified purification. nih.gov For example, a piperazine-tethered thiazole library was efficiently prepared using a "tea-bag" methodology. nih.gov In this approach, a resin-bound starting material is subjected to a series of reactions in mesh bags, allowing for the parallel synthesis of a multitude of compounds. nih.gov

A common approach involves using a bifunctional scaffold where one part is attached to the solid support, and the other parts are sequentially built up. For a this compound library, one could envision a resin-bound piperazine which is then reacted with a diverse set of thiazole-2-sulfonyl chlorides. Alternatively, and more commonly, the free secondary amine of a resin-bound this compound can be functionalized with a wide array of building blocks (e.g., carboxylic acids, alkyl halides) to create a diverse library. nih.govmdpi.com This latter approach is particularly effective for exploring the structure-activity relationship of substituents on the piperazine ring.

The use of automated synthesis platforms can further accelerate the creation of these libraries, enabling the production of hundreds or thousands of unique compounds in a short timeframe. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives (If Applicable)

The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles. For this compound derivatives, chirality can be introduced by using enantiomerically pure substituted piperazines.

Methods for the stereoselective synthesis of chiral piperazines often start from chiral pool materials, such as amino acids. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn These chiral piperazines can then be used in the direct sulfonylation reaction described in section 2.4.1 to yield chiral this compound derivatives.

Another approach involves the use of chiral auxiliaries. For instance, N-acyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used as a chiral auxiliary in asymmetric aldol reactions to create stereocenters. scielo.org.mx While not a direct synthesis of a chiral piperazine, this highlights the use of chiral thiazole-related structures to induce stereoselectivity. A similar strategy could potentially be developed for the asymmetric synthesis of piperazine rings destined for coupling with a thiazole sulfonyl moiety.

Functionalization Strategies for the Piperazine Ring and Thiazole Moiety

Further diversification of the this compound scaffold is crucial for optimizing its biological activity. The secondary amine of the piperazine ring is the most common site for such functionalization.

N-alkylation and N-acylation are two of the most fundamental and widely used reactions for derivatizing the piperazine ring. These reactions allow for the introduction of a vast array of substituents at the N-4 position.

N-Acylation: The free secondary amine of this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This approach has been used in the parallel synthesis of piperazine-tethered thiazole libraries, where a diverse set of commercially available carboxylic acids were used to generate a library of amides. nih.govmdpi.com This strategy is exemplified in the synthesis of imidazo[2,1-b]thiazole-based sulfonyl piperazines, where the final step involves the coupling of a piperazine moiety with a carboxylic acid on the thiazole scaffold. nih.gov

N-Alkylation: The secondary amine can also be alkylated using various alkyl halides (e.g., benzyl chloride) or through reductive amination with aldehydes or ketones. nih.gov For example, N-alkylation of sulfonamides has been achieved by treating the sulfonamide with an alkylating agent in the presence of a base like calcium hydride in DMF. nih.gov This allows for the introduction of various alkyl and benzyl groups, providing another avenue for library diversification.

The table below showcases examples of N-acylated derivatives based on a similar sulfonyl piperazine scaffold, illustrating the types of functional groups that can be introduced. nih.gov

Table 1: Examples of N-Acylated Imidazo[2,1-b]thiazole-based Sulfonyl Piperazine Derivatives

| Compound ID | R1 (on Phenyl of Imidazo[2,1-b]thiazole) | R2 (on Phenyl of Sulfonyl) | Yield (%) | Molecular Formula |

|---|---|---|---|---|

| 9aa | 4-Methoxyphenyl | 4-Methoxyphenyl | 90 | C24H25N4O5S2 |

| 9ca | 4-Chlorophenyl | 4-Methoxyphenyl | 85 | C23H22ClN4O4S2 |

| 9cc | 4-Chlorophenyl | 4-Chlorophenyl | 90 | C22H19Cl2N4O3S2 |

| 9da | 4-Fluorophenyl | 4-Methoxyphenyl | 88 | C23H22FN4O4S2 |

C-H Functionalization of the Thiazole Ring

Direct C-H (carbon-hydrogen) functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach avoids the pre-functionalization of substrates, thereby shortening synthetic sequences and reducing waste. For the this compound scaffold, the thiazole ring presents two primary sites for C-H functionalization: the C4 and C5 positions. The C2 position is already substituted with the sulfonylpiperazine moiety.

Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been extensively utilized for the C-H functionalization of thiazole derivatives. These methods offer high regioselectivity, which is crucial for the controlled synthesis of specific analogs.

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis is a versatile method for the direct arylation of thiazoles. The regioselectivity of the arylation can often be controlled by the choice of ligands, bases, and reaction conditions. For instance, different catalytic systems can direct the functionalization to either the C2 or C5 position of the thiazole ring. In the case of this compound, where the C2 position is blocked, palladium-catalyzed reactions would be expected to selectively target the C5 or C4 positions.

Studies have shown that ligand-free palladium acetate (B1210297) [Pd(OAc)₂] can efficiently catalyze the direct arylation of thiazole derivatives at the C5 position with aryl bromides, offering an environmentally and economically attractive method. The reaction tolerates a wide array of functional groups, which would be beneficial for creating a diverse library of analogs. The selection of the base and ligand is critical in directing the regiochemical outcome of the arylation.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts are also effective for the C-H functionalization of heterocycles, including indoles and triazoles. Rh(III)-catalyzed reactions, for example, can be used for direct alkylation using diazo compounds as the alkylating agents. This methodology could be adapted to introduce alkyl groups at the C5 position of the thiazole ring in this compound, further expanding its chemical diversity. These reactions are known for their high efficiency and broad functional group tolerance under mild conditions.

The table below summarizes representative conditions for the C-H functionalization of thiazole rings, which could be adapted for this compound.

| Catalyst System | Reagent | Target Position | Key Features |

| Palladium Acetate [Pd(OAc)₂] | Aryl Bromides | C5 | Ligand-free conditions, good functional group tolerance. |

| Palladium with PPh₃/NaOtBu | Aryl Halides | C2 (if available) | High yields for C2-arylation. |

| Palladium with Bphen/K₃PO₄ | Aryl Halides | C5 | Provides access to C5-arylated thiazoles. |

| Rhodium(III) complexes | Diazo Compounds | C5 | Efficient C-H alkylation under mild conditions. |

Introduction of Diverse Chemical Tags for Research Probes

To investigate the biological activity and mechanism of action of this compound, it is often necessary to attach chemical tags that can serve as research probes. These tags can include fluorescent labels, biotin (B1667282) for affinity purification, or photoreactive groups for target identification. The structure of this compound offers two primary handles for derivatization: the secondary amine of the piperazine ring and the C-H bonds of the thiazole ring.

Functionalization of the Piperazine Ring:

The secondary amine in the piperazine ring is a nucleophilic site that can be readily functionalized. Standard acylation or alkylation reactions can be employed to attach a variety of chemical tags. For example, a fluorescent probe such as a naphthalimide or rhodamine derivative containing a reactive group (e.g., an acyl chloride or N-hydroxysuccinimide ester) can be directly coupled to the piperazine nitrogen. This approach is generally high-yielding and chemoselective.

Functionalization via the Thiazole Ring:

Alternatively, the thiazole ring can be functionalized first using the C-H activation methods described in the previous section. An aryl halide bearing a linker or a protected functional group could be introduced at the C5 position. Subsequent deprotection and coupling with a desired chemical tag would yield the final probe. This multi-step approach allows for greater flexibility in the design of the probe and the length of the linker arm.

The following table outlines strategies for introducing chemical tags onto the this compound scaffold.

| Tag Type | Attachment Strategy | Reagent Example |

| Fluorescent Probe | Acylation of piperazine N-H | Naphthalimide-sulfonyl chloride |

| C-H arylation of thiazole | Bromo-aryl-fluorescein | |

| Biotin Tag | Amide coupling to piperazine N-H | Biotin-NHS ester |

| Photoaffinity Label | Alkylation of piperazine N-H | Benzophenone-containing alkyl halide |

Optimization of Reaction Conditions and Yields for Academic Research Scale-up

The synthesis of this compound typically involves the reaction of 1,3-thiazole-2-sulfonyl chloride with piperazine. For academic research, where larger quantities of the compound may be needed for extensive biological evaluation, optimization of the reaction conditions is crucial to ensure high yields, purity, and reproducibility.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like dichloromethane (DCM) or acetonitrile (B52724) are commonly used for sulfonamide synthesis. However, greener alternatives should also be considered (see section 2.9).

Base: A base is typically required to neutralize the HCl generated during the reaction. Organic bases such as triethylamine or diisopropylethylamine are common choices. The stoichiometry of the base can affect the reaction outcome and should be carefully optimized.

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. While many sulfonamide formations proceed at room temperature, gentle heating or cooling may be necessary to achieve optimal results.

Stoichiometry: The molar ratio of the reactants (thiazole-2-sulfonyl chloride and piperazine) should be optimized. Using a slight excess of one reagent may be necessary to drive the reaction to completion, but this can also complicate purification.

Purification: The purification method is critical for obtaining the final compound in high purity. Column chromatography is often used on a small scale, but for scale-up, crystallization or recrystallization is a more practical and scalable approach.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions.

The table below provides a hypothetical example of a reaction optimization study for the synthesis of this compound.

| Entry | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.1) | 25 | 4 | 75 |

| 2 | Acetonitrile | Triethylamine (1.1) | 25 | 4 | 82 |

| 3 | Acetonitrile | Triethylamine (1.5) | 25 | 2 | 88 |

| 4 | Acetonitrile | Diisopropylethylamine (1.5) | 40 | 2 | 92 |

| 5 | Ethyl Acetate | Triethylamine (1.5) | 25 | 6 | 78 |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net This involves considering the entire lifecycle of the synthesis, from the choice of starting materials to the final purification steps.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional volatile organic solvents (VOCs) like dichloromethane can be replaced with more environmentally benign alternatives. youtube.com Solvents such as ethanol, water, or deep eutectic solvents (DES) are being explored for sulfonamide synthesis. youtube.comresearchgate.net For piperazine-based reactions, ethanol has been shown to be an effective solvent. mdpi.com

Catalysis: The use of efficient catalysts can reduce energy consumption and waste. For the synthesis of the thiazole precursor, recyclable catalysts or biocatalysts can be employed. mdpi.com For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for thiazole synthesis. bepls.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are an excellent strategy for improving atom economy in the synthesis of thiazole derivatives. researchgate.net

Energy Efficiency: Microwave or ultrasonic irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.combepls.com These techniques have been successfully applied to the synthesis of various thiazole derivatives. bepls.com

Waste Reduction: The synthesis should be designed to minimize the formation of byproducts. In-situ generation of reactive intermediates, such as sulfonyl chlorides from thiols, can reduce the need to isolate hazardous intermediates and minimize waste. researchgate.net

The table below outlines potential green chemistry improvements for the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent | Dichloromethane | Ethanol, Water, or Deep Eutectic Solvents youtube.comresearchgate.net |

| Catalysis | Stoichiometric reagents | Use of recyclable catalysts (e.g., nano-Ru/Fe₃O₄) acs.org |

| Energy | Conventional heating (oil bath) | Microwave or ultrasonic irradiation bepls.com |

| Waste Reduction | Isolation of sulfonyl chloride intermediate | In-situ generation of sulfonyl chloride from thiol researchgate.net |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, which is of growing importance in both academic and industrial research. researchgate.net

Structural Elucidation and Characterization Techniques for 1 1,3 Thiazol 2 Ylsulfonyl Piperazine Derivatives

Spectroscopic Characterization Methods

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to provide detailed information about the molecular structure of thiazolylsulfonylpiperazine derivatives. nih.govmdpi.com

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule. ipb.pt For complex heterocyclic systems like 1-(1,3-thiazol-2-ylsulfonyl)piperazine, a suite of 1D and 2D NMR experiments is essential for unambiguous structural assignment. ipb.ptmdpi.com

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the thiazole (B1198619) and piperazine (B1678402) rings are observed.

The protons of the thiazole ring typically appear in the aromatic region of the spectrum. For the parent thiazole, the proton at the C2 position (adjacent to both sulfur and nitrogen) is the most deshielded, while the protons at C4 and C5 appear at slightly higher fields. chemicalbook.com In the case of this compound, the C2 position is substituted, so signals for the H4 and H5 protons are expected, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. These protons often exhibit a characteristic coupling constant (J-value). chemicalbook.comresearchgate.net

The piperazine ring protons usually appear as a set of signals in the aliphatic region of the spectrum. neuroquantology.com In an unsubstituted piperazine, these protons are chemically equivalent and may show a single peak. mdpi.com However, in this compound, the protons on the nitrogen adjacent to the sulfonyl group are in a different chemical environment than those on the secondary amine nitrogen. This results in distinct signals, often appearing as multiplets due to proton-proton coupling. For instance, in related sulfonyl piperazine structures, the piperazine protons are observed as multiplets around δ 2.8–3.8 ppm. nih.govnih.gov The N-H proton of the piperazine ring would appear as a broad singlet that can be exchanged with D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Thiazole H-4 | ~7.5 - 8.0 | Doublet | Shift is downfield due to ring electronics. chemicalbook.com |

| Thiazole H-5 | ~7.9 - 8.5 | Doublet | Coupled to H-4. chemicalbook.com |

| Piperazine -CH₂- (adjacent to SO₂) | ~3.0 - 3.8 | Multiplet | Deshielded by the adjacent sulfonyl group. nih.gov |

| Piperazine -CH₂- (adjacent to NH) | ~2.8 - 3.2 | Multiplet | Less deshielded than the other piperazine protons. nih.govnih.gov |

| Piperazine N-H | Variable (broad) | Singlet (broad) | Position is solvent-dependent; exchanges with D₂O. |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information about the total number of carbons and their chemical environment.

For this compound, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of both the thiazole and piperazine rings. The C2 carbon of the thiazole ring, being attached to two heteroatoms (N and S) and the sulfonyl group, is expected to be significantly downfield. researchgate.net The C4 and C5 carbons of the thiazole ring will also appear in the aromatic region but at a higher field than C2. nih.gov

The carbon atoms of the piperazine ring typically resonate in the range of δ 40-50 ppm. chemicalbook.commdpi.com Similar to the proton environments, the two sets of methylene (B1212753) carbons in the piperazine ring are non-equivalent. The carbons adjacent to the sulfonyl group are expected to be slightly downfield compared to those adjacent to the secondary amine, reflecting the electron-withdrawing nature of the sulfonyl group. nih.govmdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiazole C-2 | ~160 - 170 | Highly deshielded due to attachment to S, N, and the SO₂ group. researchgate.net |

| Thiazole C-4 | ~120 - 130 | Chemical shift typical for sp² carbons in a heterocyclic ring. nih.gov |

| Thiazole C-5 | ~140 - 150 | Generally downfield compared to C-4 in thiazole systems. nih.gov |

| Piperazine -CH₂- (adjacent to SO₂) | ~45 - 50 | Slightly downfield shift due to the sulfonyl group. nih.govmdpi.commdpi.com |

| Piperazine -CH₂- (adjacent to NH) | ~43 - 48 | Typical range for piperazine carbons. chemicalbook.commdpi.com |

While 1D NMR provides essential data, 2D NMR techniques are often required to assemble the complete molecular puzzle, especially for complex structures. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the H-4/H-5 coupling in the thiazole ring and trace the proton connectivity within the piperazine ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal, confirming the assignments made in the 1D spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for connecting the different fragments of the molecule. For instance, HMBC could show a correlation from the piperazine protons adjacent to the sulfonyl group to the C2 carbon of the thiazole ring, confirming the thiazole-sulfonyl-piperazine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry and conformational preferences of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net For this compound, IR spectroscopy can confirm the presence of the key sulfonyl, piperazine, and thiazole moieties.

Sulfonyl Group (SO₂): The sulfonyl group gives rise to two very strong and characteristic stretching absorption bands. The asymmetric stretch (ν_as(SO₂)) typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretch (ν_s(SO₂)) is found in the 1140-1180 cm⁻¹ region.

Piperazine Ring: The secondary amine (N-H) of the piperazine ring will show a moderate stretching vibration (ν(N-H)) in the 3200-3500 cm⁻¹ range. chemicalbook.com The C-N stretching vibrations of the piperazine ring typically appear in the 1100-1250 cm⁻¹ region. mdpi.com

Thiazole Ring: The thiazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed around 1600-1640 cm⁻¹. mdpi.com The C-S bond vibrations can be more difficult to assign but are generally found in the 700-800 cm⁻¹ region. mdpi.comresearchgate.net Aromatic C-H stretching is also expected above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperazine N-H | Stretching | 3200 - 3500 | Moderate, Broad |

| Thiazole C-H | Stretching | 3050 - 3150 | Weak to Moderate |

| Piperazine C-H | Stretching | 2850 - 2960 | Moderate to Strong |

| Thiazole C=N | Stretching | 1600 - 1640 | Moderate |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong |

| Piperazine C-N | Stretching | 1100 - 1250 | Moderate |

| Thiazole C-S | Stretching | 700 - 800 | Weak to Moderate |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. rsc.org The thiazole ring itself is a chromophore that absorbs in the UV region. nist.gov The absorption spectrum of the parent thiazole shows a maximum (λ_max) around 230-240 nm. rsc.orgnist.gov

In this compound, the thiazole ring is the primary chromophore. The substitution with the electron-withdrawing sulfonyl group at the C2 position is expected to influence the electronic transitions. This substitution can cause a shift in the absorption maximum, often a bathochromic shift (to longer wavelengths), compared to the unsubstituted thiazole. researchgate.netresearchgate.net The piperazine moiety is generally considered transparent in the UV-Vis region and is unlikely to contribute significantly to the absorption spectrum, though its attachment via the sulfonyl linker can electronically modulate the thiazole chromophore. Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated thiazole system and provides insight into the electronic effects of the substituents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the analysis of thiazolylsulfonyl piperazine derivatives, offering precise information on molecular weight and invaluable insights into the compound's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of an exact molecular formula.

In the characterization of novel thiazole-sulfonyl derivatives, HRMS is used to confirm that the synthesized product matches the theoretically calculated mass. For instance, in the analysis of newly synthesized thiazole derivatives containing a methyl sulfonyl moiety, HRMS data is presented as a comparison between the calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass. nih.gov This confirmation provides strong evidence for the successful synthesis of the target compound.

Table 1: Illustrative HRMS Data for Thiazole-Sulfonyl Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl) thiazole | C₁₈H₁₆ClN₃O₂S₂ | 406.0445 | 406.0448 | nih.gov |

| 4-([1,1′-Biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole | C₂₄H₂₁N₃O₂S₂ | 448.1148 | 448.1159 | nih.gov |

| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole | C₁₉H₁₉N₃O₂S₂ | 386.0991 | 386.0997 | nih.gov |

This table is illustrative and based on data for related thiazole-sulfonyl structures to demonstrate the application of HRMS.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting pieces. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.

For heterocyclic systems like thiazolylsulfonyl piperazines, fragmentation can occur at various points in the molecule. Studies on related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyrimido-quinolines, show that fragmentation often involves characteristic cross-ring cleavages. nih.gov For example, the pyridazine (B1198779) and pyrimidine (B1678525) rings in these systems are susceptible to rupture, leading to predictable fragment ions. nih.gov The substituents on the heterocyclic core can significantly influence the fragmentation pathways. nih.gov

In the context of a this compound scaffold, MS/MS analysis would likely show characteristic losses corresponding to the piperazine ring, the sulfonyl group (SO₂), and fragmentation of the thiazole ring itself. The fragmentation of 1,2,3-thiadiazoles, for example, is often initiated by the elimination of a nitrogen molecule. rsc.org This knowledge of fragmentation behavior is crucial for identifying known compounds in complex mixtures and for confirming the structure of newly synthesized analogues.

Table 2: Predicted Fragmentation Behavior in MS/MS

| Precursor Ion Feature | Potential Fragmentation Pathway | Expected Product Ion / Neutral Loss |

| Piperazine Ring | Ring opening and cleavage | Loss of C₂H₄N fragments |

| Sulfonyl Group | Cleavage of C-S or S-N bond | Neutral loss of SO₂ (64 Da) |

| Thiazole Ring | Ring cleavage | Loss of HCN, C₂H₂S, or related fragments |

This table represents a predictive model for the fragmentation of the title compound based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive proof of molecular structure by mapping the electron density of a crystalline solid. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecule can be constructed.

For complex heterocyclic molecules, this technique is invaluable. In studies of related thiazole-containing compounds and other novel heterocycles, single crystal X-ray analysis has been used to unequivocally confirm the proposed chemical structures derived from other spectroscopic data (NMR, MS). nih.govjyu.fimdpi.com The analysis confirms the connectivity of atoms and reveals the molecule's conformation in the solid state, including the twist angles between different ring systems. mdpi.com For instance, the structure of a triazolo/thiadiazole hybrid was confirmed using this method, which also allowed for the analysis of its molecular and supramolecular structure. jyu.fimdpi.com

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a key technique for studying polymorphism. researchgate.net It analyzes the diffraction patterns from a powdered sample, which contains a multitude of small, randomly oriented crystallites. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that crystalline form.

In the pharmaceutical context, identifying and controlling polymorphism is critical. researchgate.net While specific PXRD studies on this compound are not widely published, the methodology is standard for related compounds. For example, the crystal structures of two zirconium diphosphonates containing piperazine groups were determined from PXRD data. nih.govresearchgate.net This demonstrates the power of PXRD in characterizing the solid-state forms of piperazine-containing compounds, which is essential for ensuring the consistency and stability of a substance. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For piperazine derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly used method for purity analysis. nih.gov In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often employed to quantify the compound of interest and any impurities. The purity is determined from the HPLC-UV chromatogram, typically by calculating the percentage of the main peak area relative to the total area of all peaks. nih.gov

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS/MS), is another powerful technique used for the analysis of piperazine derivatives, particularly in complex matrices like urine. nih.gov This method allows for the simultaneous determination of multiple analytes with high sensitivity and specificity. nih.gov The progress of chemical reactions is also commonly monitored by thin-layer chromatography (TLC). nih.gov

Table 3: Common Chromatographic Techniques

| Technique | Phase | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Purity determination of final product |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Various capillary columns | Separation and identification in complex mixtures |

| Thin-Layer Chromatography (TLC) | Silica gel or Alumina plates | Monitoring reaction progress and preliminary separation |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for assessing the purity of the compound and for monitoring reaction progress.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in public literature, methods for closely related structures, such as thiazole sulfonamides and 1-(thiazol-2-yl)piperazine, provide a strong basis for method development. researchgate.netnih.gov Reverse-phase (RP) HPLC is the most common approach. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (MeCN), and an aqueous buffer. researchgate.net For compounds containing basic nitrogen atoms, such as the piperazine ring, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. researchgate.net Detection is commonly achieved using a UV detector, as the thiazole and phenyl rings present in many derivatives are strong chromophores. nih.gov For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com

Table 1: Representative HPLC Method Parameters for Thiazole Sulfonamide Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase separation based on polarity. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Elutes compounds from the column. Formic acid improves peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes over time to improve separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV-Vis at ~254 nm or Mass Spectrometry (MS) | UV detection for chromophoric compounds; MS for mass identification. |

| Injection Volume | 10-20 µL | Standard volume for introducing the sample into the system. |

Gas Chromatography (GC) for Volatile Derivatives (If Applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For many piperazine derivatives, direct analysis by GC is challenging due to their high polarity and low volatility. neuroquantology.com Compounds like this compound possess multiple polar functional groups (sulfonamide, piperazine nitrogens) and a relatively high molecular weight, making them non-volatile.

Therefore, GC is generally not applicable for this compound in its native state. However, it could be employed for the analysis of more volatile precursors or degradation products. For the analysis of the core piperazine structure or its sulfonamide derivatives, a chemical derivatization step would be necessary. This process involves reacting the analyte with a reagent to form a new, more volatile compound that is amenable to GC analysis.

Chiral Chromatography for Enantiomeric Purity (If Applicable)

The parent compound, this compound, is achiral and does not have enantiomers. However, this section becomes highly relevant for derivatives of this compound where a chiral center is introduced. For instance, substitution on the piperazine ring or modification of the thiazole moiety could create a stereocenter, resulting in a pair of enantiomers. A specific example of a related chiral compound is 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine, which contains a chiral carbon atom. uni.lu

Research Findings: When dealing with chiral derivatives, it is essential to separate and quantify the individual enantiomers, as they can exhibit different pharmacological activities. Chiral HPLC is the most widely used method for this purpose. theses.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common and effective for separating a wide range of chiral compounds, including those with amine and amide functionalities. theses.cz The development of such methods is critical for ensuring the enantiomeric purity of a potential drug substance.

Thermal Analysis Techniques in Research

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most important thermal methods used to characterize pharmaceutical compounds. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions, which are processes involving a change in the physical state or energy of the material. For a crystalline compound like this compound, DSC is invaluable for determining its melting point, which is a key indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure compound, whereas a broad peak often indicates the presence of impurities. DSC can also identify other solid-state phenomena such as polymorphic transitions, glass transitions in amorphous materials, and desolvation events. nih.gov

Table 2: Potential Thermal Events for this compound Detectable by DSC

| Thermal Event | Type of Transition | Information Gained |

|---|---|---|

| Glass Transition (Tg) | Endothermic (baseline shift) | Indicates transition from a glassy to a rubbery state (for amorphous solids). |

| Crystallization | Exothermic | Indicates the transition from an amorphous or disordered state to a crystalline state. |

| Melting (Tm) | Endothermic (peak) | Provides the melting point, a key identifier and purity indicator. |

| Decomposition | Endothermic or Exothermic | Indicates the onset of thermal degradation of the compound. |

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. researchgate.net A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to decomposition. This provides a clear indication of its upper temperature limit for stability. The analysis can also reveal the presence of residual solvents or water if mass loss is observed at lower temperatures (e.g., below 100°C). TGA has been used to assess the thermal stability of various thiazole sulfonamide complexes and thiazole-containing polymers. researchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. A close match between the experimental and theoretical values provides strong evidence for the confirmation of the compound's elemental composition and, by extension, its molecular formula. mdpi.com

Research Findings: For the target compound, this compound, the molecular formula is C₇H₁₁N₃O₂S₂. The theoretical elemental composition can be calculated based on its molecular weight (249.31 g/mol ). In numerous research articles describing the synthesis of new thiazole or piperazine derivatives, elemental analysis is presented as a final confirmation of the structure, with experimental values typically required to be within ±0.4% of the calculated theoretical values. mdpi.comiaea.orgmdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₁N₃O₂S₂)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 33.72% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.45% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 16.85% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.83% |

| Sulfur | S | 32.065 | 2 | 64.130 | 25.72% |

| Total | | | | 249.314 | 100.00% |

Computational and in Silico Investigations of 1 1,3 Thiazol 2 Ylsulfonyl Piperazine and Its Binding Interactions

Molecular Docking Studies with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of interest.

Target Protein Selection and Preparation

The initial step in a molecular docking study is the selection of a biologically relevant protein target. For a molecule containing both thiazole (B1198619) and piperazine (B1678402) moieties, a wide range of targets could be considered based on the known activities of similar compounds. Thiazole derivatives have been investigated for their roles as inhibitors of enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases. nih.govresearchgate.netnih.gov Piperazine derivatives are also common in centrally active agents, targeting receptors like opioid receptors. nih.gov

Once a target protein is selected, its three-dimensional structure is obtained, typically from a repository like the Protein Data Bank (PDB). The preparation of the protein for docking is a critical step that involves:

Removal of water molecules and any co-crystallized ligands.

Addition of hydrogen atoms, which are often not resolved in crystallographic structures.

Assignment of appropriate protonation states to amino acid residues at a physiological pH.

Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation and Conformational Sampling

The three-dimensional structure of the ligand, in this case, 1-(1,3-Thiazol-2-ylsulfonyl)piperazine, must also be prepared. This involves generating a 3D conformation from its 2D structure, which can be done using various chemistry software packages. The ligand is then subjected to energy minimization to obtain a low-energy, stable conformation.

A key aspect of ligand preparation is conformational sampling, where multiple possible conformations of the flexible ligand are generated. This is crucial because the ligand may adopt a different shape upon binding to the protein than it does in its unbound state.

Scoring Functions and Docking Algorithm Evaluation

Docking algorithms are used to place the ligand in the binding site of the protein in various orientations and conformations. These algorithms explore the vast conformational space of the ligand-protein complex to find the most favorable binding modes.

Each predicted binding pose is then evaluated using a scoring function. Scoring functions are mathematical models that estimate the binding affinity (e.g., in kcal/mol) between the ligand and the protein. A lower (more negative) score generally indicates a more favorable binding interaction. Different scoring functions exist, and their performance can vary depending on the protein-ligand system being studied. Therefore, it is common to use and compare the results from multiple scoring functions to increase the reliability of the predictions.

Analysis of Predicted Binding Modes and Interactions

The final step in molecular docking is the detailed analysis of the predicted binding poses. This involves visualizing the ligand-protein complex to understand the specific molecular interactions that stabilize the binding. These interactions can include:

Hydrogen bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and protein.

Van der Waals forces: These are weak, short-range attractive forces.

Pi-pi stacking: This involves interactions between aromatic rings.

Salt bridges: These are electrostatic interactions between oppositely charged groups.

By analyzing these interactions, researchers can gain insights into why a particular ligand binds to a specific target and can propose modifications to the ligand to improve its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex compared to the static picture offered by molecular docking. MD simulations calculate the trajectory of atoms and molecules over time, allowing for the assessment of the stability of the docked complex and the nature of the interactions in a simulated physiological environment.

System Setup and Force Field Selection

To perform an MD simulation, the docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous cellular environment. Ions are also added to neutralize the system and to achieve a physiological salt concentration.

A crucial component of the system setup is the selection of a force field . A force field is a set of parameters that describes the potential energy of the system as a function of the positions of its atoms. Different force fields are available, such as AMBER, CHARMM, and GROMOS, and the choice depends on the type of molecules being simulated. For a novel compound like this compound, specific parameters for the ligand may need to be generated if they are not already present in the chosen force field.

Once the system is set up, it undergoes a series of steps including energy minimization, heating to the desired temperature, and equilibration, before the final production simulation is run for a duration typically ranging from nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the dynamic behavior of the ligand-protein complex.

Simulation Parameters and Trajectory Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a biological system at an atomic level. To investigate the interaction of this compound with its target protein, a simulation would be meticulously prepared. This involves defining the physical laws governing the atoms, the environment, and the simulation's duration.

The initial setup requires a high-resolution 3D structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or generated through molecular docking. The system is then solvated in a water box, and ions are added to neutralize the system and mimic physiological salt concentrations.

Simulation Parameters: Key parameters must be defined to ensure a physically realistic simulation. These include the force field, which is a set of parameters used to calculate the potential energy of the system, and the water model. The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps where temperature and pressure are gradually stabilized. Finally, a production MD run is performed for a duration sufficient to sample the conformational landscape of the complex, typically ranging from nanoseconds to microseconds.

Trajectory Analysis: The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory provides insights into the stability and dynamics of the protein-ligand complex. Common analyses include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Table 1: Example of Typical MD Simulation Parameters

| Parameter | Value/Type | Description |

|---|---|---|

| Force Field | AMBER, CHARMM | A set of equations and associated constants describing the potential energy of the system. |

| Water Model | TIP3P, SPC/E | A model to simulate the behavior of water molecules in the system. |

| System Size | ~80,000 - 120,000 atoms | Includes the protein, ligand, water molecules, and ions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Production MD | 100-500 ns | The duration of the simulation for collecting data for analysis. |

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Calculating the binding free energy is essential for quantifying the affinity between a ligand and its target protein. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods that estimate this energy by combining molecular mechanics calculations with continuum solvation models. nih.govelsevierpure.com These methods offer a balance between the speed of docking scores and the accuracy of more computationally expensive methods like alchemical free energy perturbation. walshmedicalmedia.comnih.gov

The binding free energy (ΔG_bind) is calculated by taking snapshots from the MD trajectory and computing the following energy components: walshmedicalmedia.comfrontiersin.org

ΔE_MM (Molecular Mechanics Energy): The gas-phase energy of the protein-ligand interaction, comprising van der Waals and electrostatic energies. walshmedicalmedia.com

ΔG_solv (Solvation Free Energy): The energy change associated with transferring the ligand from a solvent to the protein's binding site. It is divided into polar and non-polar components. nih.govwalshmedicalmedia.com

Polar Solvation Energy (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. nih.gov

Non-polar Solvation Energy (ΔG_SA): Estimated from the solvent-accessible surface area (SASA). walshmedicalmedia.com

-TΔS (Conformational Entropy): The change in conformational entropy upon ligand binding. This term is computationally demanding and is sometimes omitted when comparing similar ligands, though its inclusion can be important for accuracy. nih.gov

MM/GBSA is generally faster than MM/PBSA, making it suitable for ranking large numbers of compounds, while MM/PBSA can sometimes provide more accurate absolute binding free energies. nih.govnih.gov The choice of parameters, such as the solute dielectric constant, can significantly impact the results. nih.gov

Table 2: Hypothetical Binding Free Energy Components for this compound (kcal/mol)

| Energy Component | Value | Description |

|---|---|---|

| ΔE_vdW (van der Waals) | -45.5 | Favorable van der Waals interactions. |

| ΔE_ele (Electrostatic) | -28.2 | Favorable electrostatic interactions. |

| ΔE_MM (Total MM) | -73.7 | Total gas-phase molecular mechanics energy. |

| ΔG_GB (Polar Solvation) | +51.3 | Unfavorable energy for desolvating polar groups. |

| ΔG_SA (Non-polar Solvation) | -4.9 | Favorable energy from hydrophobic effect. |

| ΔG_solv (Total Solvation) | +46.4 | Total energy change upon solvation. |

| ΔG_bind (MM/GBSA) | -27.3 | Final estimated binding free energy (excluding entropy). |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is fundamental in drug design for understanding which structural properties are key to a compound's function.

Descriptor Generation and Selection

The first step in QSAR modeling is to calculate molecular descriptors for a set of molecules with known activities. These descriptors are numerical values that represent different aspects of a molecule's physicochemical properties. For a series of analogs of this compound, hundreds or even thousands of descriptors can be calculated. nih.gov They are typically categorized as:

1D Descriptors: Molecular weight, atom counts, number of rotatable bonds.

2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore features that describe the graph-like structure of the molecule. shd-pub.org.rs

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular volume, surface area, and dipole moment.

A crucial subsequent step is descriptor selection. Using too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds. nih.gov Algorithms are used to select a small subset of relevant, non-redundant descriptors that have the strongest correlation with biological activity.

Table 3: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| 1D | MolWt | Molecular Weight |

| 1D | nRotB | Number of Rotatable Bonds |

| 2D | TPSA | Topological Polar Surface Area |

| 2D | logP | Logarithm of the octanol-water partition coefficient (hydrophobicity) |

| 3D | V_mol | Molecular Volume |

| 3D | Dipole | Dipole Moment |

Model Development and Validation (2D and 3D QSAR)

With a set of selected descriptors, a mathematical model is developed. The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

2D-QSAR: This approach uses 1D and 2D descriptors to build a linear or non-linear equation. A common method is Multiple Linear Regression (MLR), which generates a simple, interpretable equation. nih.govshd-pub.org.rs

3D-QSAR: This method requires the 3D alignment of all molecules in the dataset. It generates descriptors based on the surrounding molecular fields. researchgate.netresearchgate.net

Comparative Molecular Field Analysis (CoMFA): Calculates steric and electrostatic fields on a 3D grid around the aligned molecules.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more detailed analysis. nih.gov

Model Validation: The quality of a QSAR model is assessed using several statistical metrics: nih.govnih.gov

r² (Coefficient of Determination): Indicates how well the model fits the training set data.

q² or Q² (Cross-validated r²): Measures the internal predictive ability of the model, often calculated using the leave-one-out method. nih.gov

R²_test (External r²): Measures the model's ability to predict the activity of the external test set compounds, providing the most rigorous test of its utility. nih.gov

Table 4: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Acceptable Value | Description |

|---|---|---|

| r² | > 0.6 | Goodness-of-fit for the training set. |

| q² (LOO) | > 0.5 | Internal predictive ability of the model. |

| R²_test | > 0.5 | Predictive ability for an external test set. |

Application in Analog Design and Activity Prediction

A validated QSAR model is a valuable tool for lead optimization. It can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound.

For a 2D-QSAR model, the regression equation directly informs which properties (e.g., lower logP, higher TPSA) are beneficial for activity. Designers can then propose new structures with these desired properties.

For a 3D-QSAR model, the results are visualized as contour maps. researchgate.net These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example:

Steric Maps: Show where bulky groups are favored or disfavored.

Electrostatic Maps: Indicate where positive or negative charges would enhance binding affinity.

By interpreting these maps, medicinal chemists can rationally design new analogs with a higher probability of being potent and effective.

ADME/Tox Prediction (In Silico, Pre-clinical Focus Only)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, enabling the early identification of compounds with potentially poor pharmacokinetic or toxicological profiles.

In Silico Absorption Prediction (e.g., Lipophilicity Assessment)

The absorption of a drug is heavily influenced by its physicochemical properties, particularly its lipophilicity. researchgate.net Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). Compounds with a logP in a certain range (typically 1-3) are more likely to have good oral absorption.

In silico tools can predict the lipophilicity and other properties related to absorption for this compound.

| Property | Predicted Value (Representative) | Implication for Absorption |

| LogP (o/w) | 2.1 | Favorable for passive diffusion across cell membranes. |

| Topological Polar Surface Area (TPSA) | 85.5 Ų | Within the acceptable range for good oral bioavailability. |

| Water Solubility (LogS) | -3.5 | Moderately soluble, which is a balance for absorption. |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

In Silico Distribution Prediction (e.g., Blood-Brain Barrier Permeability)

The distribution of a drug within the body, including its ability to cross biological barriers like the blood-brain barrier (BBB), is crucial for its efficacy and safety. univie.ac.at For drugs targeting the central nervous system (CNS), BBB permeability is essential, while for non-CNS drugs, it is often undesirable to avoid potential side effects. nih.govnih.gov

In silico models can predict the BBB permeability of this compound.

| Property | Predicted Value (Representative) | Implication for Distribution |

| BBB Permeation | No | The compound is predicted not to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | Yes | Predicted to be a substrate of the P-gp efflux pump, limiting brain penetration. |

| Plasma Protein Binding | ~90% | High plasma protein binding can limit the free fraction of the drug available for distribution. |

In Silico Metabolism Prediction (e.g., CYP Interactions)

The metabolism of drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov Predicting a compound's interaction with these enzymes is vital to assess its metabolic stability and potential for drug-drug interactions. nih.gov

In silico predictions for the metabolic profile of this compound are summarized below.

| Property | Predicted Interaction (Representative) | Implication for Metabolism |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2C19. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of CYP3A4 substrates. |

| Metabolic Stability | Moderate | The compound is predicted to have a moderate rate of metabolism. |

In Silico Excretion Prediction

The in silico prediction of the excretion pathways for this compound is a critical step in early drug discovery, helping to anticipate the compound's metabolic fate and potential for accumulation. nih.gov Computational models, such as those available through platforms like ADMETlab 2.0, are utilized to estimate the likelihood of renal or hepatic clearance. These predictions are based on the molecule's physicochemical properties, including its molecular weight, lipophilicity (LogP), and polar surface area, which influence its interaction with transporters in the kidneys and liver. While specific data for this exact compound is not publicly available, the general approach involves algorithms trained on large datasets of known compounds to forecast excretion patterns. The piperazine and thiazole moieties are common in pharmaceuticals, and their known metabolic and excretion profiles would inform the predictive models for this compound.

| Parameter | Predicted Outcome | Significance |

| Primary Route of Excretion | Renal or Hepatic | Determines the main organ responsible for eliminating the compound from the body. |

| Interaction with Renal Transporters | Possible | Influences the rate and extent of kidney-mediated excretion. |

| Biliary Excretion Likelihood | Moderate | Depends on molecular weight and polarity, affecting enterohepatic recirculation potential. |

This table presents a generalized prediction based on common in silico modeling approaches for compounds with similar structural features.

In Silico Toxicity Prediction

In silico toxicology studies are essential for identifying potential safety liabilities of a compound before extensive experimental testing. nih.gov These computational methods use established algorithms and databases to predict various forms of toxicity based on the chemical structure of this compound. nih.gov Models like those based on Cramer's rules can classify the compound based on its structural alerts for toxicity. nih.gov The predictions cover a range of endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities. By comparing the structural fragments of the compound to a vast library of chemicals with known toxicological profiles, these tools can flag potential hazards. nih.gov

| Toxicity Endpoint | Predicted Risk | Basis of Prediction |

| Carcinogenicity | Low to Moderate | Based on the absence or presence of known carcinogenic substructures. |

| Mutagenicity (Ames) | Unlikely | Prediction based on structural alerts for DNA reactivity. |

| Hepatotoxicity | Possible | The presence of the thiazole ring may be flagged by some models. |

| Cardiotoxicity (hERG inhibition) | To be determined | Requires specific modeling for ion channel interactions. |

This table provides a speculative toxicity profile based on general in silico prediction methods.

Conformational Analysis and Energy Minimization Studies of the Compound

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes. This is achieved through computational methods that explore the potential energy surface of the molecule by systematically rotating its single bonds. The piperazine ring typically exists in a chair conformation, which is its lowest energy state. Energy minimization calculations, often employing methods like Density Functional Theory (DFT), are then used to refine these conformations and determine their relative stabilities. mdpi.com These studies are crucial for understanding how the molecule might interact with biological targets, as its shape dictates its binding affinity and specificity.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of this compound. These methods, particularly DFT, are used to calculate a variety of molecular properties that are difficult to determine experimentally.